molecular formula C8H18O3 B15324462 4,4-Diethoxybutan-1-ol CAS No. 70216-75-0

4,4-Diethoxybutan-1-ol

Cat. No.: B15324462
CAS No.: 70216-75-0
M. Wt: 162.23 g/mol
InChI Key: SRTYNRIVGWETHR-UHFFFAOYSA-N
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Description

4,4-Diethoxybutan-1-ol is an organic compound with the molecular formula C8H18O3. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of two ethoxy groups attached to the fourth carbon of a butanol chain, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Diethoxybutan-1-ol can be synthesized through the acid-catalyzed reaction of butanal with ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the diethoxy derivative. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous addition of butanal and ethanol to a reactor containing an acid catalyst. The reaction mixture is maintained at an elevated temperature to promote the formation of the desired product. The crude product is then purified through distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 4,4-Diethoxybutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4-Diethoxybutan-1-ol is utilized in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,4-Diethoxybutan-1-ol involves its ability to undergo various chemical transformations, making it a valuable intermediate in organic synthesis. The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Additionally, its diethoxy groups can be hydrolyzed under acidic or basic conditions to yield butanal, which can further undergo various chemical reactions .

Comparison with Similar Compounds

    4,4-Dimethoxybutan-1-ol: Similar in structure but with methoxy groups instead of ethoxy groups.

    4,4-Diethoxybutan-2-ol: Similar but with the hydroxyl group on the second carbon.

    4,4-Diethoxybutanoic acid: The oxidized form of 4,4-Diethoxybutan-1-ol.

Uniqueness: this compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to form stable diethoxy derivatives and undergo selective transformations distinguishes it from other similar compounds .

Properties

CAS No.

70216-75-0

Molecular Formula

C8H18O3

Molecular Weight

162.23 g/mol

IUPAC Name

4,4-diethoxybutan-1-ol

InChI

InChI=1S/C8H18O3/c1-3-10-8(11-4-2)6-5-7-9/h8-9H,3-7H2,1-2H3

InChI Key

SRTYNRIVGWETHR-UHFFFAOYSA-N

Canonical SMILES

CCOC(CCCO)OCC

Origin of Product

United States

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